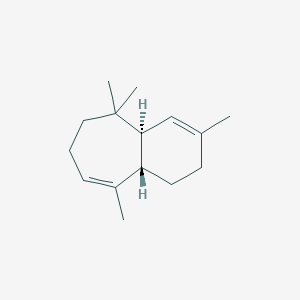
(1S,6S)-gamma-himachalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6S)-gamma-himachalene is a trans-gamma-himachalene. It is an enantiomer of a (1R,6R)-gamma-himachalene.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Sources
(1S,6S)-gamma-himachalene is a member of the himachalene family, characterized by its unique molecular structure. It has been identified in various plant species, including Guatteria hispida and Pterocaulon virgatum. The molecular formula for gamma-himachalene is C15H24 with a molecular weight of 204.35 g/mol .
Pharmacological Applications
Bioactivity and Therapeutic Potential
Recent studies have demonstrated that this compound exhibits significant bioactivity, making it a candidate for therapeutic applications:
- Smooth Muscle Activity : Research indicates that derivatives synthesized from gamma-himachalene show high affinities towards specific protein targets and exhibit promising effects on isolated smooth muscles . This suggests potential applications in developing treatments for conditions involving smooth muscle dysfunction.
- Antifungal Properties : Compounds derived from gamma-himachalene have shown inhibitory activity against Aspergillus fumigatus, a pathogen responsible for severe infections . This highlights its potential as an antifungal agent.
- Cytotoxicity Against Cancer Cells : Cis-himachalol, a related compound, has demonstrated cytotoxic effects against various human cancers including brain, colon, and ovarian cancers . This opens avenues for further exploration of gamma-himachalene's derivatives in cancer therapy.
Agricultural Applications
Pesticidal and Repellent Properties
The agricultural sector has also recognized the potential of this compound as a natural pesticide:
- Insect Repellency : Studies suggest that sesquiterpenes like gamma-himachalene can serve as effective insect repellents. Their application could reduce reliance on synthetic pesticides, promoting sustainable agriculture practices.
- Plant Growth Regulation : There is emerging evidence that certain terpenes can influence plant growth and development. Further research into gamma-himachalene may reveal its utility in enhancing crop yields or resilience against environmental stressors.
Food Science Applications
Flavoring and Preservation
In the food industry, this compound's aromatic properties make it suitable for use as a flavoring agent:
Data Summary
The following table summarizes key findings related to the applications of this compound:
Case Study 1: Bioactivity Investigation
A study focused on synthesizing derivatives from gamma-himachalene revealed their ability to interact with specific protein sites related to smooth muscle function. The research utilized molecular docking techniques to assess binding affinities and confirmed the structural integrity of synthesized compounds through spectroscopic methods .
Case Study 2: Antifungal Activity Assessment
Research assessing the antifungal properties of gamma-himachalene derivatives demonstrated effective inhibition of Aspergillus fumigatus. The study employed both in vitro assays and molecular modeling to understand the interaction mechanisms between the compound and fungal cell structures .
Eigenschaften
Molekularformel |
C15H24 |
|---|---|
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(4aS,9aS)-2,5,9,9-tetramethyl-3,4,4a,7,8,9a-hexahydrobenzo[7]annulene |
InChI |
InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14+/m1/s1 |
InChI-Schlüssel |
PUWNTRHCKNHSAT-KGLIPLIRSA-N |
Isomerische SMILES |
CC1=C[C@H]2[C@H](CC1)C(=CCCC2(C)C)C |
Kanonische SMILES |
CC1=CC2C(CC1)C(=CCCC2(C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















